molecular formula C10H7NO3 B1297711 2-(4-Nitrophenyl)furan CAS No. 28123-72-0

2-(4-Nitrophenyl)furan

Cat. No.: B1297711
CAS No.: 28123-72-0
M. Wt: 189.17 g/mol
InChI Key: XQFDRMWXIPRVSO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)furan is an organic compound with the molecular formula C10H7NO3. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom. The compound is notable for its nitrophenyl group attached to the furan ring, which imparts unique chemical and physical properties. Furan derivatives, including this compound, have garnered significant interest in various fields due to their diverse biological and pharmacological activities .

Mechanism of Action

Target of Action

It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors

Biochemical Pathways

Furan derivatives have been found to exhibit a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Furan derivatives have been found to exhibit a wide range of biological activities , suggesting that 2-(4-Nitrophenyl)furan may also have diverse molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)furan typically involves the reaction of 4-nitrobenzaldehyde with furan in the presence of a base. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-5-nitrofuran with 4-nitrophenylboronic acid under microwave irradiation and in the presence of a palladium catalyst . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: 2-(4-Aminophenyl)furan.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)furan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)furan is unique due to its specific combination of a nitrophenyl group and a furan ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-nitrophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFDRMWXIPRVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345495
Record name 2-(4-Nitrophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28123-72-0
Record name 2-(4-Nitrophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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